Cas no 1329809-14-4 (Anastrozole-d3 Dimer Impurity)

Anastrozole-d3 Dimer Impurity is a deuterated analog of the dimeric impurity associated with Anastrozole, a nonsteroidal aromatase inhibitor. This compound serves as a critical reference standard in pharmaceutical analysis, enabling precise quantification and identification of dimer-related impurities during drug development and quality control. The incorporation of deuterium (d3) enhances its utility in mass spectrometry, providing improved detection sensitivity and specificity in method validation. Its well-characterized structure ensures reliable performance in impurity profiling, supporting compliance with regulatory requirements. This impurity standard is essential for ensuring the purity, safety, and efficacy of Anastrozole formulations.
Anastrozole-d3 Dimer Impurity structure
Anastrozole-d3 Dimer Impurity structure
Product Name:Anastrozole-d3 Dimer Impurity
CAS No:1329809-14-4
MF:C30H31N9
MW:520.645929574966
CID:1058506
Update Time:2025-08-05

Anastrozole-d3 Dimer Impurity Chemical and Physical Properties

Names and Identifiers

    • Anastrozole-d3 Dimer Impurity
    • 2-[3-(2-cyanopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-[[3-(2-cyanopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]-3,3,3-trideuteriopropanenitrile
    • Inchi: 1S/C30H31N9/c1-28(2,15-31)25-7-22(6-23(8-25)13-38-20-34-18-36-38)12-30(5,17-33)27-10-24(14-39-21-35-19-37-39)9-26(11-27)29(3,4)16-32/h6-11,18-21H,12-14H2,1-5H3/i5D3
    • InChI Key: XOBTYKNGXUMRQU-VPYROQPTSA-N
    • SMILES: N1(C=NC=N1)CC1=CC(C(C#N)(C)C)=CC(=C1)C(C#N)(C([2H])([2H])[2H])CC1=CC(CN2C=NC=N2)=CC(=C1)C(C#N)(C)C

Computed Properties

  • Exact Mass: 520.28900

Experimental Properties

  • PSA: 132.79000
  • LogP: 4.59254

Anastrozole-d3 Dimer Impurity Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A637442-10mg
Anastrozole-d3 Dimer Impurity
1329809-14-4
10mg
$ 7859.00 2023-04-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A874033-1mg
Anastrozole-d3 Dimer Impurity
1329809-14-4 AR
1mg
¥11,212.00 2022-09-03

Anastrozole-d3 Dimer Impurity Related Literature

Additional information on Anastrozole-d3 Dimer Impurity

Introduction to Anastrozole-d3 Dimer Impurity (CAS No: 1329809-14-4)

The compound Anastrozole-d3 Dimer Impurity (CAS No: 1329809-14-4) is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical research and development. Anastrozole, a well-known aromatase inhibitor, is widely used in the treatment of breast cancer, particularly in postmenopausal women. The deuterated derivative, Anastrozole-d3, is employed in analytical studies to enhance the sensitivity and specificity of detection methods. However, during the synthesis and purification processes, the formation of dimers as impurities is a common occurrence. These dimers can affect the pharmacokinetic properties and overall efficacy of the drug, making their accurate identification and quantification crucial.

In recent years, advancements in mass spectrometry and chromatographic techniques have enabled researchers to more precisely analyze and characterize these impurities. The use of deuterated analogs like Anastrozole-d3 has revolutionized metabolomics and pharmacokinetic studies, providing deeper insights into drug metabolism and interactions. The d3-labeled compound allows for better resolution in mass spectrometry experiments, facilitating the detection of even trace amounts of impurities. This has been particularly beneficial in regulatory compliance, where stringent standards are imposed on pharmaceutical products.

The formation of dimeric impurities in Anastrozole-d3 can be attributed to various factors, including reaction conditions, solubility issues, and purification methods. Understanding the structural and chemical properties of these dimers is essential for developing effective strategies to minimize their formation. Recent studies have shown that optimizing reaction parameters such as temperature, pH, and catalyst concentration can significantly reduce dimerization. Additionally, novel purification techniques like supercritical fluid chromatography have been explored to achieve higher purity levels.

From a regulatory perspective, the presence of impurities like Anastrozole-d3 Dimer Impurity must be carefully monitored and controlled. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for impurity profiling in pharmaceuticals. These guidelines emphasize the importance of identifying and quantifying potential impurities to ensure patient safety and drug efficacy. Advanced analytical techniques such as high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for this purpose.

Recent research has also highlighted the role of computational chemistry in predicting and analyzing dimeric impurities. Molecular modeling techniques can provide valuable insights into the interactions between molecules, helping researchers design more efficient synthesis routes that minimize unwanted side reactions. Furthermore, computational methods can aid in the development of predictive models for impurity formation, enabling better process optimization.

The impact of Anastrozole-d3 Dimer Impurity on drug performance extends beyond mere compliance with regulatory standards. Impurities can alter the pharmacokinetic profile of a drug, affecting its absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET). Therefore, thorough characterization of these impurities is essential for ensuring that pharmaceutical products meet the highest standards of quality and safety. This has led to increased investment in research aimed at developing more robust analytical methods for impurity detection.

In conclusion, Anastrozole-d3 Dimer Impurity represents a critical area of study in pharmaceutical chemistry. Its accurate identification and quantification are vital for ensuring the efficacy and safety of Anastrozole-based therapies. Advances in analytical techniques and computational methods continue to enhance our understanding of these impurities, paving the way for improved drug development processes. As research progresses, new insights into dimer formation and mitigation strategies will further refine pharmaceutical manufacturing practices.

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